10,13-dithia-3,4,5-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene
Description
This compound is a polycyclic system characterized by a fused tetracyclic framework containing three nitrogen atoms (3,4,5-triaza) and two sulfur atoms (10,13-dithia). The bicyclo descriptors ([10.3.0.0²,⁶.0⁷,¹¹]) define the connectivity of the four rings, forming a pentadeca-hexaene backbone. The structural complexity arises from the fusion of heteroatoms and bridging moieties, which likely contribute to unique electronic properties and steric constraints.
Properties
IUPAC Name |
10,13-dithia-3,4,5-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3S2/c1-3-14-9-5(1)7-8(12-13-11-7)6-2-4-15-10(6)9/h1-4H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUPKZULYGTQRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C3=NNN=C3C4=C2SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Dithieno[3’,2’:3,4;2’‘,3’':5,6]benzo[1,2-d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of organocatalytic azide-aldehyde [3 + 2] cycloaddition reactions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like copper(I) iodide to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Quality control measures, including NMR, HPLC, and GC analyses, are essential to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2H-Dithieno[3’,2’:3,4;2’‘,3’':5,6]benzo[1,2-d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur in the presence of halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2H-Dithieno[3’,2’:3,4;2’‘,3’':5,6]benzo[1,2-d][1,2,3]triazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioimaging and biosensing applications due to its unique electronic properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Widely used in the development of organic photovoltaic materials and organic field-effect transistors
Mechanism of Action
The mechanism of action of 2H-Dithieno[3’,2’:3,4;2’‘,3’':5,6]benzo[1,2-d][1,2,3]triazole involves its interaction with molecular targets through π-π stacking and charge transfer interactions. The compound’s planarity and electron-rich nature facilitate efficient charge transfer, making it an excellent candidate for use in organic electronic devices . The molecular pathways involved include the promotion of charge separation and transport, which are critical for the performance of organic photovoltaic materials .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Heterogeneity in Azatetracyclo Systems
The compound’s closest structural analogs are azatetracyclo derivatives with varying heteroatom compositions and substituents:
Key Observations:
- Heteroatom Composition : The target compound’s dual sulfur and nitrogen atoms distinguish it from analogs like (6 N, 0 S) and (3 N, 0 S). Sulfur atoms may enhance π-conjugation or redox activity compared to nitrogen-dominated systems.
- Ring Size and Substituents : The pentadeca backbone contrasts with smaller frameworks (e.g., tetradecen in or dodeca in ), influencing strain and stability. Substituents like methyl or methoxyphenyl groups modify solubility and steric interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
